REACTION_CXSMILES
|
[OH2:1].[C:2]1([CH3:12])[CH:7]=[CH:6][C:5]([S:8]([OH:11])(=[O:10])=[O:9])=[CH:4][CH:3]=1.[S:13](Cl)(Cl)=[O:14]>CC1CCCCC1>[C:2]1([CH3:12])[CH:3]=[CH:4][C:5]([S:8]([O:11][S:13]([C:5]2[CH:6]=[CH:7][C:2]([CH3:12])=[CH:3][CH:4]=2)(=[O:14])=[O:1])(=[O:9])=[O:10])=[CH:6][CH:7]=1 |f:0.1|
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
99.9 g
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
140 g
|
Type
|
solvent
|
Smiles
|
CC1CCCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After addition
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at 50° C. for a further 1 h
|
Duration
|
1 h
|
Type
|
DISTILLATION
|
Details
|
20.1 g of excess thionyl chloride were then distilled off at a bottom temperature of 96° C
|
Type
|
TEMPERATURE
|
Details
|
The residue was cooled to 5° C.
|
Type
|
STIRRING
|
Details
|
stirred at this temperature for 1 h
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
The precipitated solid was filtered off
|
Type
|
WASH
|
Details
|
washed with 50 ml of methylcyclohexane
|
Type
|
CUSTOM
|
Details
|
After drying under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)OS(=O)(=O)C1=CC=C(C=C1)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 22.2 g | |
YIELD: PERCENTYIELD | 52% | |
YIELD: CALCULATEDPERCENTYIELD | 52.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |